5-Methoxy-2-methyl-2H-indazol-6-ol
Description
5-Methoxy-2-methyl-2H-indazol-6-ol is a substituted indazole derivative characterized by a methoxy group at position 5, a hydroxyl group at position 6, and a methyl group at position 2 of the indazole core. Indazoles are heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring system.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-methoxy-2-methylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O2/c1-11-5-6-3-9(13-2)8(12)4-7(6)10-11/h3-5,12H,1-2H3 |
InChI Key |
FQQSYFJCVMXXCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C₉H₁₀N₂O₂
- Molecular Weight: 178.19 g/mol
- IUPAC Name: 5-methoxy-2-methylindazol-6-ol
- InChI: InChI=1S/C9H10N2O2/c1-11-5-6-3-9(13-2)8(12)4-7(6)10-11/h3-5,12H,1-2H3
- InChIKey: FQQSYFJCVMXXCF-UHFFFAOYSA-N
- SMILES: CN1C=C2C=C(C(=CC2=N1)O)OC
Analytical Techniques
The structure and purity of 5-Methoxy-2-methyl-2H-indazol-6-ol can be confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): Used for purification and assessing purity.
Data and Results
While specific data for This compound is limited, related compounds often exhibit the following characteristics:
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals for aromatic protons, methoxy group, and methyl group. |
| ¹³C NMR | Signals corresponding to aromatic carbons, methoxy carbon, and methyl carbon. |
| IR | Absorption bands for OH, C=N, and C-O bonds. |
| MS | Molecular ion peak at m/z = 178. |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-Methoxy-2-methyl-2H-indazol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Findings and Implications
- Positional Isomerism : Swapping methoxy and hydroxyl groups (e.g., 6-methoxy vs. 5-methoxy) significantly impacts solubility and metabolic stability .
- Core Structure Variations : Indazoles vs. benzimidazoles exhibit divergent electronic profiles, influencing target selectivity in drug design .
- Functional Group Effects : Halogens (e.g., iodine) or boronate esters expand synthetic utility, whereas hydroxyl/methoxy groups enhance polarity for biological interactions .
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